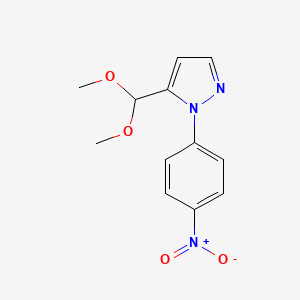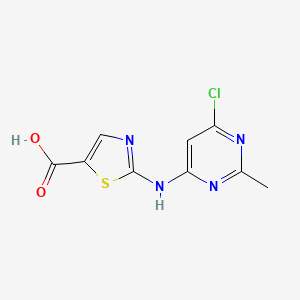![molecular formula C7H4N2O2S B599257 Thieno[3,2-D]pyrimidine-7-carboxylic acid CAS No. 1211596-20-1](/img/structure/B599257.png)
Thieno[3,2-D]pyrimidine-7-carboxylic acid
Overview
Description
Thieno[3,2-D]pyrimidine-7-carboxylic acid is a derivative of thienopyrimidines, which are widely represented in the literature due to their structural relationship with purine bases such as adenine and guanine . Thieno[3,2-D]pyrimidine derivatives have been synthesized as EZH2 inhibitors and have shown antiproliferative activity against various cancer cell lines .
Synthesis Analysis
Two series of substituted thieno[3,2-D]pyrimidine derivatives were synthesized via structural modifications of tazemetostat . The synthesis process involved the use of morpholine-based thieno[2,3-D]pyrimidine derivatives as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors .Molecular Structure Analysis
The molecular structure of thieno[3,2-D]pyrimidine-7-carboxylic acid is related to its synthesis. The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[3,2-D]pyrimidine-7-carboxylic acid derivatives are complex and involve multiple steps. The yield of the reaction was reported to be 88%, crystallized from ethyl acetate–methanol (1:1) .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-D]pyrimidine-7-carboxylic acid derivatives can be inferred from their synthesis and structure. For instance, the yield of the reaction was 88%, and the product was crystallized from ethyl acetate–methanol (1:1). The melting point was reported to be 265–266 °C .Scientific Research Applications
Antitumor Agents
Thieno[3,2-D]pyrimidine derivatives have been synthesized and evaluated as potent antitumor agents . They have shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . These compounds can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
EZH2 Inhibitors
Thieno[3,2-D]pyrimidine derivatives have been used as EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with various types of cancer. These compounds were synthesized via structural modifications of tazemetostat .
VEGFR-2 Inhibitors
Thieno[3,2-D]pyrimidine-derived compounds have been designed and synthesized to target VEGFR-2 . VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF), which plays a significant role in angiogenesis. These compounds have shown strong anti-VEGFR-2 potential .
Anticancer Activities
Thieno[3,2-D]pyrimidine derivatives have been tested in vitro for their abilities to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 . They have shown excellent proliferative effects against these cancer cell lines .
Cell Cycle Arrest Inducers
Some thieno[3,2-D]pyrimidine derivatives have been found to induce cell cycle arrest in the G2/M phase . This can lead to the death of cancer cells .
Apoptosis Inducers
Thieno[3,2-D]pyrimidine derivatives have been found to promote apoptosis in cancer cells . They can increase the levels of pro-apoptotic proteins like BAX and decrease the levels of anti-apoptotic proteins like Bcl-2 .
PI3K Inhibitors
Thieno[2,3-D]pyrimidine derivatives have been synthesized and evaluated as PI3K inhibitors . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them an important target for cancer therapy .
Drug Development
Thieno[3,2-D]pyrimidine derivatives have been evaluated for their potential in drug development . Computational ADMET and toxicity studies have been conducted to evaluate their potential for drug development .
Mechanism of Action
Target of Action
Thieno[3,2-D]pyrimidine-7-carboxylic acid derivatives primarily target the EZH2 enzyme . EZH2, or Enhancer of Zeste Homolog 2, is a histone-lysine N-methyltransferase enzyme that plays a crucial role in gene regulation .
Mode of Action
The compound interacts with its target, EZH2, by inhibiting its function . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the regulation of genes that EZH2 controls .
Biochemical Pathways
The inhibition of EZH2 affects various biochemical pathways. EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing . By inhibiting EZH2, the compound disrupts the PRC2 complex, affecting the expression of genes that are normally silenced by this complex .
Result of Action
The inhibition of EZH2 by Thieno[3,2-D]pyrimidine-7-carboxylic acid has significant molecular and cellular effects. It can significantly affect lymphoma cell morphology, induce apoptosis of cells in a concentration-dependent manner, and inhibit cell migration . These effects suggest that the compound has potential as an antitumor agent .
Future Directions
Thieno[3,2-D]pyrimidine derivatives have shown promising results as antitumor agents and EZH2 inhibitors . They have also been designed and synthesized as anti-PI3K agents . These findings indicate that these compounds could be further optimized and evaluated as new EZH2 inhibitors or anti-PI3K agents, providing a promising direction for future research.
properties
IUPAC Name |
thieno[3,2-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-2-12-5-1-8-3-9-6(4)5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWCNAHJTYTHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717251 | |
| Record name | Thieno[3,2-d]pyrimidine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-D]pyrimidine-7-carboxylic acid | |
CAS RN |
1211596-20-1 | |
| Record name | Thieno[3,2-d]pyrimidine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211596-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-d]pyrimidine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of the synthetic route described for Thieno[3,2-D]pyrimidine-7-carboxylic acid?
A1: The research article outlines a novel synthetic pathway for 10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-7-carboxylic acid, utilizing methyl tetrahydro-3-oxo-2-thiophenecarboxylate as a starting material []. This method offers a potential route for creating structurally similar compounds, opening avenues for further investigation into their properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















